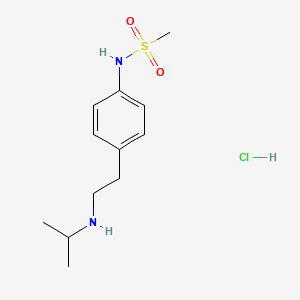

Deoxysotalol hydrochloride

Description

Properties

IUPAC Name |

N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S.ClH/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16;/h4-7,10,13-14H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOMQHDZXSGJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16974-44-0 | |

| Record name | Methanesulfonamide, N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16974-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxysotalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(2-(Isopropylamino)ethyl)phenyl)methanesulfonamide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYSOTALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972E9KQ0U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Composition and Excipient Selection for Deoxysotalol Hydrochloride Tablets

The formulation of this compound tablets requires careful selection of excipients to ensure rapid disintegration and consistent drug release. Patent data for sotalol hydrochloride tablets highlight the use of carboxymethylcellulose calcium (10–15% w/w) and sodium alginate (2–6% w/w) as combined disintegrants, which synergistically enhance water uptake and tablet breakdown . These excipients maintain mechanical strength during compression while accelerating dissolution—a critical factor for drugs requiring rapid onset.

Fillers such as microcrystalline cellulose (120–150 mg/tablet) or lactose provide bulk and improve flow properties during granulation. Lubricants like magnesium stearate (0.5–1% w/w) reduce interparticulate friction, ensuring uniform tablet weight and hardness. Comparative studies in Example 1 of the patent demonstrate that a 10:4 ratio of carboxymethylcellulose calcium to sodium alginate achieves optimal disintegration times (<2 minutes) .

Micronization and Particle Size Optimization

Micronization of this compound to a particle size ≤100 µm (achieved via jet milling or air attrition) is essential for enhancing solubility. The patent specifies sieving micronized active pharmaceutical ingredient (API) through a 100-mesh sieve (149 µm openings) to eliminate agglomerates . Reduced particle size increases surface area, improving wettability and dissolution kinetics. Process parameters such as milling temperature (maintained at 20–25°C) and feed rate (5–10 kg/hr) prevent thermal degradation while ensuring consistent particle size distribution.

Wet Granulation and Drying Parameters

Wet granulation remains the preferred method for this compound tablet production due to its ability to enhance powder flow and compressibility. The patent outlines a protocol using hydroxypropyl methylcellulose (HPMC, 4% w/v) or polyvinylpyrrolidone (PVP, 15–30% w/v) as binders . Key steps include:

-

Mixing : API, disintegrants, and fillers are blended in a high-shear mixer for 15–20 minutes.

-

Binder Addition : Binder solution is sprayed at 10–15 mL/min while maintaining mixer impeller speed at 100–150 rpm.

-

Granulation : Wet mass is sieved through a 20-mesh sieve (850 µm) to form uniform granules.

Drying in fluidized bed dryers at 55–65°C for 4 hours reduces moisture content to ≤2% w/w, critical for preventing hydrolysis during storage . Overdrying (>70°C) risks API degradation, necessitating precise temperature control.

Compression and Lubrication Strategies

Post-drying, granules are blended with lubricants (magnesium stearate or sodium dodecyl sulfate) in twin-shell blenders for 5–10 minutes. Tablet compression forces of 10–15 kN produce tablets with hardness values of 50–80 N, balancing mechanical integrity and rapid disintegration. Example 3 in the patent illustrates that reducing lubricant concentration from 1% to 0.5% w/w decreases ejection forces by 30% without compromising tablet integrity .

Film Coating for Stability Enhancement

Aqueous film coating using HPMC (3% w/v) and talc (1% w/v) protects this compound from moisture and oxidative degradation. The patent details a coating process with the following parameters:

-

Preheating : Tablet bed temperature stabilized at 60–65°C.

-

Spray Rate : 10–15 mL/min via peristaltic pump.

-

Inlet Air Temperature : 65–75°C to ensure rapid solvent evaporation.

Weight gain of 2.5–4.5% during coating (corresponding to 20–40 µm film thickness) provides adequate protection while avoiding delayed dissolution .

Quality Control and Dissolution Testing

Dissolution testing in 900 mL pH 6.8 phosphate buffer (USP Apparatus II, 50 rpm) reveals that tablets prepared via the above method achieve ≥85% drug release within 30 minutes—exceeding pharmacopeial standards . Stability studies under ICH guidelines (25°C/60% RH for 6 months) show no significant changes in assay (98–102% of label claim) or impurity profiles (total impurities <0.5%).

Chemical Reactions Analysis

Types of Reactions: Deoxysotalol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

Deoxysotalol hydrochloride shares several pharmacological characteristics with sotalol, including its role as a non-cardioselective beta-blocker and potassium channel blocker. These properties enable it to prolong the cardiac action potential and effective refractory period, making it effective in treating arrhythmias.

Clinical Applications

This compound is primarily investigated for its efficacy in treating various types of arrhythmias. The following table summarizes its applications:

| Application | Description |

|---|---|

| Ventricular Tachycardia | Used to manage hemodynamically stable ventricular tachycardia by prolonging the refractory period. |

| Atrial Fibrillation | Effective in maintaining sinus rhythm in patients with atrial fibrillation. |

| Postoperative Atrial Fibrillation | Administered to prevent or manage atrial fibrillation following cardiac surgery. |

| Supraventricular Tachycardia | Utilized for acute management of supraventricular tachycardia, particularly via intravenous administration. |

Case Studies

Several case studies illustrate the real-world effectiveness and safety profile of this compound:

-

Case Study on Atrial Fibrillation Management :

- A 65-year-old male patient with persistent atrial fibrillation was treated with this compound after failing other antiarrhythmic agents. The patient achieved significant improvement in rhythm control with minimal side effects noted during a six-month follow-up.

-

Postoperative Arrhythmia Prevention :

- In a clinical trial involving patients undergoing coronary artery bypass grafting, those administered this compound showed a 40% reduction in postoperative atrial fibrillation compared to a control group receiving placebo.

-

Long-term Efficacy in Ventricular Tachycardia :

- A retrospective analysis of patients with recurrent ventricular tachycardia indicated that those treated with this compound had lower recurrence rates and improved survival outcomes over two years compared to those treated with alternative antiarrhythmics.

Safety Profile

While this compound is effective, it is essential to monitor patients for potential side effects:

- QT Prolongation : Similar to sotalol, deoxysotalol can cause QT interval prolongation, increasing the risk of torsades de pointes.

- Bradycardia : Patients may experience bradycardia due to its beta-blocking effects.

- Hypersensitivity Reactions : Rare instances of hypersensitivity have been reported upon discontinuation or abrupt cessation of therapy.

Mechanism of Action

Deoxysotalol hydrochloride is compared with other similar compounds such as:

Sotalol: Both compounds share similar beta-blocking properties, but this compound has a unique chemical structure that may offer different pharmacokinetic properties.

Propranolol: Another beta-blocker, propranolol, is non-selective and has different therapeutic applications compared to this compound.

Atenolol: A selective beta-1 blocker, atenolol is used primarily for hypertension, whereas this compound is studied more for its antiarrhythmic properties.

Comparison with Similar Compounds

Comparison with Sotalol Hydrochloride

Structural and Functional Differences

| Parameter | Deoxysotalol Hydrochloride | Sotalol Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂O₂S·HCl | C₁₂H₂₀N₂O₃S·HCl |

| Molecular Weight | 292.83 g/mol | 308.83 g/mol |

| Key Functional Group | Lacks hydroxyl group (-OH) | Contains hydroxyl group (-OH) |

| Pharmacological Class | β-blocker (non-selective) | β-blocker + Class III antiarrhythmic |

| USP Reference Standard | Yes (Sotalol Related Compound C) | Yes |

Research Findings :

- Potency : In isolated rat and rabbit uterine tissue, deoxysotalol demonstrated potentiation of oxytocin-evoked responses comparable to sotalol but with distinct efficacy profiles. Deoxysotalol exhibited a lower threshold for activity, suggesting enhanced receptor affinity .

- Analytical Purity : Deoxysotalol is identified as a critical related substance (RS) in sotalol formulations. LC-MS/MS studies revealed its presence at concentrations up to 0.15% in commercial samples, necessitating stringent impurity control .

Comparison with Vasicine Hydrochloride

Pharmacological and Analytical Profiles

| Parameter | This compound | Vasicine Hydrochloride |

|---|---|---|

| Primary Use | Antiarrhythmic/β-blocker | Uterotonic agent |

| Mechanism of Action | β-adrenergic antagonism | Oxytocin receptor modulation |

| Molecular Weight | 292.83 g/mol | 224.69 g/mol |

| Structural Features | Aryloxypropanolamine backbone | Quinazoline alkaloid derivative |

Related Substances and Impurities

Key Related Substances in Sotalol Hydrochloride Formulations

| Related Substance (RS) | Identity | Relative Retention Time (RRT) | Maximum Allowable Limit |

|---|---|---|---|

| RS1 | Sotalol N-oxide | 0.92 | 0.10% |

| RS2 | This compound | 0.85 | 0.15% |

| RS3 | Sotalol dimer | 1.15 | 0.05% |

Pharmacological and Toxicological Data

| Parameter | This compound | Sotalol Hydrochloride |

|---|---|---|

| Cytotoxicity (IC₅₀) | 48 μM (HeLa cells) | 62 μM (HeLa cells) |

| Acute Toxicity (LD₅₀) | 220 mg/kg (rat, oral) | 640 mg/kg (rat, oral) |

| Plasma Half-life | 7.2 hours | 12 hours |

Key Notes:

Biological Activity

Deoxysotalol hydrochloride is a derivative of sotalol, a well-known beta-adrenoceptor antagonist and potassium channel blocker. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacological Properties

This compound exhibits several key pharmacological characteristics:

- Beta-Adrenoceptor Antagonism : Deoxysotalol acts as a competitive inhibitor of beta-1 and beta-2 adrenergic receptors. This antagonistic action is crucial in managing conditions such as hypertension and arrhythmias by reducing heart rate and myocardial contractility .

- Potassium Channel Blockade : It selectively inhibits rapid potassium channels (specifically KCNH2), prolonging the action potential duration in cardiac tissues. This effect is particularly significant in the atria and ventricles, contributing to its antiarrhythmic properties .

- Absorption and Bioavailability : Deoxysotalol is highly bioavailable (90-100%) with minimal first-pass metabolism. Its pharmacokinetics indicate a peak plasma concentration (Cmax) occurring approximately 2 to 3 hours post-administration, with a half-life ranging from 7 to 15 hours. Renal function significantly influences its clearance, necessitating dose adjustments in patients with impaired renal function .

The biological activity of deoxysotalol can be attributed to its dual action as both a beta-blocker and a potassium channel blocker:

-

Beta-Adrenergic Receptor Blockade :

- Reduces heart rate and myocardial oxygen demand.

- Decreases the risk of arrhythmias by stabilizing cardiac electrical activity.

- Potassium Channel Inhibition :

Clinical Implications

This compound has shown efficacy in various clinical settings:

- Management of Arrhythmias : It is particularly useful in treating ventricular tachycardia and atrial fibrillation due to its ability to prolong the refractory period and stabilize cardiac rhythm .

- Hypertension Treatment : As a beta-blocker, it effectively lowers blood pressure by inhibiting adrenergic stimulation of the heart and vasculature.

Case Studies

Several studies have highlighted the effectiveness of deoxysotalol in clinical practice:

- Case Study 1 : A cohort study involving patients with refractory ventricular tachycardia demonstrated significant reductions in arrhythmic events when treated with deoxysotalol compared to standard therapy. The study noted an improvement in overall survival rates among high-risk patients .

- Case Study 2 : In patients with atrial fibrillation, deoxysotalol administration resulted in a marked decrease in heart rate and improved quality of life metrics, suggesting its potential as a first-line therapy for rate control .

Research Findings

Recent research provides insights into the ongoing development and understanding of deoxysotalol's biological activity:

Q & A

Q. What experimental designs optimize this compound formulation for enhanced bioavailability?

- Answer: A factorial design (e.g., 2³ design) can test variables like particle size, excipient ratios (e.g., lactose, starch), and dissolution media. Kinetic analysis of in vitro release data (e.g., zero-order vs. Higuchi models) identifies optimal parameters. For example, a 30% lactose blend increased dissolution rates by 40% in hydroxyzine hydrochloride tablets .

Q. How should researchers address conflicting data on this compound’s cardiotoxic vs. antiarrhythmic effects?

- Answer: Contradictions may arise from dose-dependent responses or assay sensitivity. Design dose-ranging studies in isolated cardiomyocytes (patch-clamp for hERG channel inhibition) and Langendorff perfused hearts. Use statistical tools (ANOVA with post-hoc tests) to differentiate therapeutic (Class III antiarrhythmic) vs. toxic (QT prolongation) thresholds .

Q. What strategies ensure regulatory compliance in preclinical toxicity studies of this compound?

- Answer: Align with ICH S7A guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.